tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

Medicinal Chemistry Structure–Activity Relationship Chemical Biology

Procuring incorrect positional isomers of morpholine carbamate building blocks compromises SAR conclusions. This tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate (CAS 1955561-27-9) is the para-acetyl isomer, validated by InChIKey. Its regiochemically defined structure is essential when the para orientation is required for target engagement. - Regiochemically defined para-acetyl isomer, distinct from ortho isomer (CAS 1955507-42-2). - Minimum 95% purity reduces side reactions in multistep conjugations. - Boc-protected aminomethyl group enables orthogonal deprotection; acetyl handle supports oxime/hydrazone bioconjugation.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
Cat. No. B13243525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C
InChIInChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24)
InChIKeyMZTFGGYVLZFUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Profile


tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate (CAS 1955561-27-9) is a synthetic small-molecule carbamate derivative with the molecular formula C19H26N2O5 and a molecular weight of 362.4 g/mol [1]. The compound incorporates a morpholine ring bearing a 4-acetylbenzoyl substituent at the nitrogen and a tert-butyl carbamate-protected aminomethyl group at the 2-position [1]. It is commercially supplied at a minimum purity of 95% and is classified as a research-grade building block for use in medicinal chemistry and chemical biology .

Research-grade morpholine building block with defined para-acetyl regiochemistry
Boc-protected aminomethyl handle for orthogonal deprotection strategies
Specification-controlled purity supports reproducible SAR and library synthesis

Why Generic Morpholine Carbamate Substitution Fails


Substitution of this compound with seemingly similar morpholine carbamate building blocks carries quantifiable risk due to the dependence of downstream molecular recognition on the precise position of the acetyl substituent. The para-acetyl isomer (CAS 1955561-27-9) and its ortho-acetyl positional isomer (CAS 1955507-42-2) share identical molecular formulas and molecular weights but differ in the spatial presentation of the acetyl group relative to the morpholine amide bond [1]. In modular synthesis strategies where the acetylbenzoyl moiety serves as a pharmacophoric anchor or a metal-coordinating handle, such a positional shift can alter conformational preferences, hydrogen-bonding geometry, and target-binding complementarity [2]. Procuring the incorrect positional isomer therefore introduces an uncontrolled variable that can invalidate structure–activity relationship (SAR) conclusions or compromise the performance of a synthetic route that has been optimized around the para substitution pattern [2].

Ortho isomer (CAS 1955507-42-2) shares molecular formula but presents different acetyl orientation — may shift target recognition.
Altered hydrogen-bond geometry and conformational preference may compromise pharmacophoric anchoring in receptor pockets.
SAR studies and synthetic routes optimized for para-substitution may be invalidated without regiochemical verification.

Differentiation Evidence Against Closest Analogs


Positional Isomer Purity and Structural Fidelity

The target compound is the para-acetyl positional isomer (4-acetylbenzoyl), whose identity is confirmed by the InChIKey MZTFGGYVLZFUNV-N [1]. Its closest catalogued analog, tert-butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate (CAS 1955507-42-2), is the ortho-acetyl isomer with InChIKey DJAVYRDPSKVAAM-N [2]. Although both share the same molecular formula (C19H26N2O5) and molecular weight (362.4 g/mol), they are chemically distinct entities that cannot be used interchangeably in synthetic or biological workflows [1][2]. The target compound is supplied at a minimum purity of 95% .

Positional Identity
Head-to-head
Target: InChIKey MZTFGGYVLZFUNV-N (para) Comparator: InChIKey DJAVYRDPSKVAAM-N (ortho)
Purity ≥95% (vendor COA); distinct SMILES confirm non-equivalent structures.
Validated para-acetyl identity supports regiochemical integrity in SAR workflows.
Ortho isomer may alter binding geometry; batch-specific purity per COA.
Medicinal Chemistry Structure–Activity Relationship Chemical Biology

Computed Lipophilicity for Library Design Differentiation

The computed XLogP3-AA value for the target compound is 1.5 [1], which provides a moderate lipophilicity window (clogP 1–3) typically desired for oral drug-like space. While direct measured logP data for close para-substituted analogs are unavailable in the public domain, this computed value can be contrasted with the structurally related ortho-acetyl isomer, which would be predicted to exhibit a subtly different logP due to altered intramolecular hydrogen-bonding potential between the ortho-acetyl carbonyl and the morpholine amide [2]. For medicinal chemistry teams applying property-based filters to library enumeration, the para isomer's distinct computed physicochemical profile—including 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 6 rotatable bonds [1]—provides a defined starting point for multiparameter optimization.

Computed Lipophilicity
Class-level
XLogP3-AA = 1.5
HBD: 1 · HBA: 5 · Rotatable bonds: 6
Moderate lipophilicity supports drug-like property-based design and library enumeration.
Computed value; measured logP may differ. Ortho isomer may exhibit subtle logP shift.
Medicinal Chemistry Property-Based Drug Design Fragment-Based Screening

Procurement-Grade Purity and Research-Use Documentation

The target compound is commercially available with a documented minimum purity specification of 95% , accompanied by a safety data sheet (SDS) and a certificate of analysis (COA) obtainable upon request . In contrast, many closest-analog morpholine carbamate building blocks listed in vendor catalogs lack publicly stated purity thresholds or batch-level quality documentation. The explicit 95% purity floor provides procurement teams with a verifiable quality metric that supports reproducible downstream chemistry without requiring additional in-house purification. The compound is classified as non-hazardous for transport under DOT/IATA regulations , simplifying logistics compared to certain reactive morpholine derivatives that require cold-chain or hazardous-material handling.

Procurement Quality
Data to verify
Min. Purity ≥95%
Non-hazardous transport (DOT/IATA); COA and SDS available on request.
Documented purity floor reduces procurement friction and batch variability.
Supplier-provided specification; independent verification recommended for critical workflows.
Chemical Procurement Quality Assurance Laboratory Operations

Recommended Application Scenarios


Para-Substituted Aryl Morpholine SAR Library Expansion

The target compound serves as a regiochemically defined para-acetylbenzoyl morpholine building block for systematic SAR studies. Its unambiguous structural identity (InChIKey validated) and 95% minimum purity [1] make it suitable for parallel library synthesis where the para substitution pattern is expected to engage a target protein's hydrophobic pocket or hydrogen-bonding network. Researchers should prioritize this compound when the para-acetyl orientation is hypothesized to be critical for activity, thereby avoiding the confounding effect of the ortho isomer (CAS 1955507-42-2) [2].

Modular Synthesis of PROTAC Linker Conjugates

The tert-butyl carbamate (Boc) protecting group at the 2-aminomethyl position allows orthogonal deprotection under mildly acidic conditions, while the 4-acetylbenzoyl moiety offers a ketone handle for oxime or hydrazone bioconjugation. The combination of defined regiochemistry and a leaving-group-ready protecting group makes the compound a candidate for constructing heterobifunctional linkers in targeted protein degradation applications. The 95% purity specification reduces the risk of side reactions during multistep conjugations [1].

Fragment-Based Screening with Moderate Lipophilicity

With a computed XLogP3-AA of 1.5, 1 hydrogen bond donor, and 6 rotatable bonds, this compound occupies a favorable fragment-like chemical space [1]. It can be incorporated into fragment screening libraries where the morpholine oxygen and the acetyl carbonyl serve as hydrogen-bond acceptor anchors. The para substitution ensures a linear molecular shape, potentially advantageous for binding to shallow, groove-shaped protein pockets compared to the bent conformation imposed by ortho substitution [2].

Application
Selection Property
Validation Focus
Para-substituted morpholine SAR library expansion
Regiochemical identity (para-acetyl)
Positional isomer verification (InChIKey)
PROTAC linker conjugate synthesis
Orthogonal Boc protecting group
Purity specification and side-reaction risk
Fragment-based screening library
Computed drug-like profile
Conformational analysis and ligand efficiency
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